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Introduction
Entinostat (also known as MS-275 or SNDX-275) is a class I selective histone deacetylase

(HDAC) inhibitor that has demonstrated promising anti-tumor activity in preclinical models of

osteosarcoma. Osteosarcoma is the most prevalent primary malignant bone tumor in children

and adolescents. Despite aggressive treatment regimens including chemotherapy and surgery,

the prognosis for patients with metastatic or recurrent disease remains poor, underscoring the

urgent need for novel therapeutic strategies.

Entinostat's mechanism of action in osteosarcoma is multifaceted, primarily involving the

epigenetic modulation of gene expression. This leads to the re-expression of tumor suppressor

genes, induction of apoptosis, and enhancement of anti-tumor immune responses. These

application notes provide a comprehensive overview of the use of Entinostat in osteosarcoma

research, including its effects on key signaling pathways, quantitative data from preclinical

studies, and detailed experimental protocols.
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Cell Line Type IC50 (µM)
Exposure
Time

Assay Reference

Human

Osteosarcom

a Cells

Metastatic

(Fas-)
2 Not Specified

Dose-

response

experiments

[1]

LM7
Human

Metastatic
≤2 48 hours Not Specified [2]

CCH-OS-D
Human

Primary
≤2 48 hours Not Specified [2]

CCH-OS-O
Human

Primary
≤2 48 hours Not Specified [2]

KRIB Human ≤2 48 hours Not Specified [2]
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Animal Model
Osteosarcoma
Cell Line

Entinostat
Dose and
Schedule

Key Findings Reference

Nude Mice LM7 (Human)

20 mg/kg, oral

gavage, every

other day

Regression of

established lung

metastases,

increased overall

survival.

Nude Mice LM7 (Human)

5 mg/kg, oral

gavage, 3 times

a week for 2

weeks

Significant

increase in MICA

and MICB mRNA

levels in lung

tumors.

[2]

Nude Mice LM7 (Human)

10 mg/kg, oral

gavage, 3 times

a week for 2

weeks

Significant

increase in MICA

and MICB mRNA

levels in lung

tumors.

[2]

Entinostat-Mediated Modulation of Immune Molecules in
Osteosarcoma
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Osteosarco
ma Cell
Line

Treatment Molecule
Change in
Expression

Method Reference

LM7

2 µM

Entinostat

(48h)

MICA/B Upregulation

Flow

Cytometry,

Western Blot,

qRT-PCR

[2]

CCH-OS-D

2 µM

Entinostat

(48h)

MICA/B Upregulation
Flow

Cytometry
[2]

CCH-OS-O

2 µM

Entinostat

(48h)

MICA/B Upregulation
Flow

Cytometry
[2]

KRIB

2 µM

Entinostat

(48h)

MICA/B Upregulation
Flow

Cytometry
[2]

LM7

2 µM

Entinostat

(48h)

ULBP1 Upregulation
Flow

Cytometry
[2]

CCH-OS-D

2 µM

Entinostat

(48h)

ULBP1 Upregulation
Flow

Cytometry
[2]

CCH-OS-O

2 µM

Entinostat

(48h)

ULBP1 Upregulation
Flow

Cytometry
[2]

KRIB

2 µM

Entinostat

(48h)

ULBP1 Upregulation
Flow

Cytometry
[2]

LM7

2 µM

Entinostat

(48h)

ULBP2/5/6 Upregulation
Flow

Cytometry
[2]
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CCH-OS-D

2 µM

Entinostat

(48h)

ULBP2/5/6 Upregulation
Flow

Cytometry
[2]

CCH-OS-O

2 µM

Entinostat

(48h)

ULBP2/5/6 Upregulation
Flow

Cytometry
[2]

KRIB

2 µM

Entinostat

(48h)

ULBP2/5/6 Upregulation
Flow

Cytometry
[2]

Human

Osteosarcom

a Cells

2 µM

Entinostat

(48h)

c-FLIP
Downregulati

on

Western Blot,

qRT-PCR

Signaling Pathways and Experimental Workflows
Entinostat-Mediated Sensitization to Fas-Induced
Apoptosis
Entinostat sensitizes osteosarcoma cells to Fas Ligand (FasL)-induced apoptosis, not by

upregulating the Fas receptor (CD95) on the cell surface, but by downregulating the anti-

apoptotic protein, cellular FLICE-inhibitory protein (c-FLIP).[3] This allows for the proper

formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the

caspase cascade, leading to programmed cell death.

Osteosarcoma Cell

FasL Fas Receptor
(CD95)

Binds
FADD

Recruits
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DISC

Active Caspase-8
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Active Caspase-3
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Induces
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Entinostat's effect on the Fas signaling pathway.

Entinostat-Mediated Enhancement of NK Cell
Cytotoxicity
Entinostat enhances the susceptibility of osteosarcoma cells to Natural Killer (NK) cell-

mediated lysis by upregulating the expression of NK cell-activating ligands, such as MICA/B

and ULBP1/2/5/6, on the tumor cell surface.[2] These ligands are recognized by the activating

receptor NKG2D on NK cells, triggering the release of cytotoxic granules and inducing tumor

cell death.

Osteosarcoma Cell

NK Cell
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NKG2D Receptor

Binds
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Entinostat
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Entinostat's enhancement of NK cell-mediated cytotoxicity.

General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the in vitro effects of

Entinostat on osteosarcoma cells.
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Data Analysis and Interpretation
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A general workflow for in vitro experiments.

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating Entinostat's effect on osteosarcoma cell

sensitization to FasL-induced death.[1]

Materials:

Osteosarcoma cell lines (e.g., LM7, SAOS-2)

Complete culture medium (e.g., MEM with 10% FBS)

Entinostat (MS-275)

Soluble Fas Ligand (sFasL)

Pan-caspase inhibitor Z-VAD-fmk (optional)
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96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Seed 3,000 osteosarcoma cells per well in a 96-well plate and allow them to attach

overnight.

(Optional) Pre-treat cells with 20 µM Z-VAD-fmk for 2 hours to inhibit caspase-dependent

apoptosis.

Treat the cells with the desired concentrations of Entinostat (e.g., 2 µM) for 48 hours.

For combination studies, add sFasL (e.g., 10 ng/ml) for the final 24 hours of Entinostat

treatment.

Include untreated cells and cells treated with single agents as controls.

After the treatment period, add MTT solution to each well at a final concentration of 0.08

mg/ml and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for c-FLIP and Acetylated
Histones
This protocol is based on methodologies used to assess protein expression changes in

osteosarcoma cells following Entinostat treatment.
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Materials:

Treated and untreated osteosarcoma cell pellets

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-c-FLIP, anti-acetyl-histone H3, anti-acetyl-histone H4, anti-

GAPDH/β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Lyse cell pellets with RIPA buffer on ice for 30 minutes, followed by centrifugation to collect

the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane three times with TBST.

Apply ECL substrate and visualize the protein bands using an imaging system.

Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Flow Cytometry for NK Cell Ligand Expression
This protocol is for assessing the surface expression of MICA/B and other NK cell ligands on

osteosarcoma cells.[2]

Materials:

Treated and untreated osteosarcoma cells

FACS buffer (e.g., PBS with 2% FBS)

Fluorochrome-conjugated primary antibodies (e.g., anti-MICA/B-PE, anti-ULBP1-APC) or

unconjugated primary antibodies and corresponding secondary antibodies

Isotype control antibodies

Flow cytometer

Procedure:

Harvest treated and untreated osteosarcoma cells and wash them with cold FACS buffer.

Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/100 µl.

Add the fluorochrome-conjugated primary antibody or isotype control to the cell suspension

and incubate for 30 minutes on ice in the dark.
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If using an unconjugated primary antibody, wash the cells and then incubate with a

fluorochrome-conjugated secondary antibody for 30 minutes on ice in the dark.

Wash the cells twice with FACS buffer.

Resuspend the cells in FACS buffer for analysis.

Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) to

quantify surface protein expression.

In Vivo Osteosarcoma Lung Metastasis Model
This protocol describes the establishment of an osteosarcoma lung metastasis model in mice

to evaluate the in vivo efficacy of Entinostat.[2]

Materials:

Immunocompromised mice (e.g., nude mice)

LM7 human osteosarcoma cells

Sterile PBS

Entinostat

Vehicle control (e.g., DMSO)

Oral gavage needles

Bioluminescence imaging system (optional, if using luciferase-expressing cells)

D-luciferin (for bioluminescence imaging)

Procedure:

Harvest LM7 cells and resuspend them in sterile PBS at a concentration of 2x10^7 cells/ml.

Inject 100 µl of the cell suspension (2x10^6 cells) into the lateral tail vein of each mouse.
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Allow lung metastases to establish for 5-6 weeks. The formation of metastases can be

confirmed by histology on a subset of mice or through bioluminescence imaging if using

luciferase-expressing cells.[4]

Randomly divide the mice into treatment and control groups.

Prepare the Entinostat formulation for oral administration (e.g., in DMSO or other appropriate

vehicle).

Administer Entinostat (e.g., 5-20 mg/kg) or vehicle control to the mice via oral gavage

according to the desired schedule (e.g., every other day or three times a week).

Monitor the health and body weight of the mice regularly.

At the end of the study, euthanize the mice and harvest the lungs.

Count the number of surface lung metastases.

The lungs can be fixed in formalin and embedded in paraffin for histological analysis (e.g.,

H&E staining) to assess tumor burden.

For survival studies, monitor the mice until they become moribund, at which point they

should be euthanized.

Bioluminescence Imaging Protocol (Optional):[4][5]

Anesthetize the mice using isoflurane.

Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.

After a few minutes, place the mice in the imaging chamber of the bioluminescence imaging

system.

Acquire images and quantify the bioluminescent signal to monitor tumor growth and

metastasis non-invasively over time.

Conclusion
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Entinostat represents a promising therapeutic agent for osteosarcoma, with a clear mechanism

of action involving the sensitization of tumor cells to apoptotic pathways and the enhancement

of anti-tumor immunity. The protocols and data presented here provide a valuable resource for

researchers investigating the preclinical efficacy and mechanisms of Entinostat in

osteosarcoma. Further research, including combination studies with immunotherapy and other

targeted agents, is warranted to translate these promising preclinical findings into effective

clinical treatments for osteosarcoma patients.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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